molecular formula C13H19BO2 B1519885 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane CAS No. 1310404-79-5

4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1519885
CAS No.: 1310404-79-5
M. Wt: 218.1 g/mol
InChI Key: PYYVQRSUPLUHSL-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H19BO2 and its molecular weight is 218.1 g/mol. The purity is usually 95%.
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Biological Activity

4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS No. 1310404-79-5) is a boron-containing organic compound characterized by its unique dioxaborinane structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C13H19BO2
  • Molecular Weight : 218.1 g/mol
  • Structural Features : The compound contains a dioxaborinane ring and a 3-methylphenyl substituent, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.
  • Case Study : A study on similar dioxaborinanes revealed their effectiveness in inhibiting the proliferation of breast cancer cells, suggesting that this compound could have similar effects .

Antimicrobial Properties

Research has shown that dioxaborinanes can possess antimicrobial activity:

  • In Vitro Studies : Tests against various bacterial strains demonstrated that certain derivatives exhibit significant antibacterial effects. The presence of the methylphenyl group may enhance this activity by affecting membrane permeability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacteria

Mechanistic Insights

The biological activities of this compound can be attributed to:

  • Boron's Role : Boron compounds are known to interact with biomolecules such as nucleic acids and proteins, potentially altering their functions.
  • Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cells, triggering apoptosis in cancerous cells .

Properties

IUPAC Name

4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYVQRSUPLUHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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